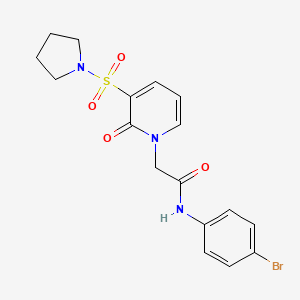
N-(4-bromophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-bromophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C17H18BrN3O4S and its molecular weight is 440.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-bromophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a bromophenyl moiety, a pyridinyl unit, and a pyrrolidine sulfonamide. Its molecular formula is C15H16BrN3O3S, indicating the presence of various functional groups that contribute to its biological activity.
Antimicrobial Activity
Research has shown that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on thiazole derivatives have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The antimicrobial activity was evaluated using turbidimetric methods, revealing promising results against various microbial strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Antibacterial | 6.25 | Staphylococcus aureus |
| 4-(4-bromophenyl)thiazol-2-amine | Antifungal | 12.5 | Candida albicans |
| N-(4-bromophenyl)-pyrrole benzamide | Antibacterial | 3.125 | Escherichia coli |
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies have shown that related compounds can inhibit the growth of cancer cell lines such as MCF7 (human breast adenocarcinoma). The Sulforhodamine B (SRB) assay indicated that certain derivatives possess significant cytotoxic effects .
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| N-(4-bromophenyl)-thiazol-2-amine | MCF7 | 10 |
| N-(4-bromophenyl)-pyrrole benzamide | A549 (lung) | 15 |
| N-(4-bromophenyl)-sulfonamide | HeLa | 8 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes crucial for bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It has been suggested that similar compounds can modulate G-protein-coupled receptors (GPCRs), leading to altered intracellular signaling pathways that affect cell survival and proliferation .
- Molecular Docking Studies : Computational studies using molecular docking have indicated favorable interactions between the compound and target proteins, suggesting a strong binding affinity that could translate into biological efficacy .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study on Antimicrobial Efficacy : A study involving a series of thiazole derivatives showed that one particular derivative significantly reduced bacterial load in infected animal models, demonstrating its potential as an effective antibiotic.
- Case Study on Cancer Treatment : In vitro testing on MCF7 cells revealed that treatment with specific derivatives led to apoptosis through the activation of caspase pathways, indicating a promising therapeutic strategy for breast cancer.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O4S/c18-13-5-7-14(8-6-13)19-16(22)12-20-9-3-4-15(17(20)23)26(24,25)21-10-1-2-11-21/h3-9H,1-2,10-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBNVFHVXBLZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














